2-Methoxyethyl 8-(2-octylcyclopropyl)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxyethyl 8-(2-octylcyclopropyl)octanoate is a chemical compound with the empirical formula C24H46O4 and a molecular weight of 398.62 g/mol . . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 8-(2-octylcyclopropyl)octanoate involves the esterification of 8-(2-octylcyclopropyl)octanoic acid with 2-methoxyethanol. The reaction typically requires the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 8-(2-octylcyclopropyl)octanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxyethyl 8-(2-octylcyclopropyl)octanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to membrane mobility and cell fusion.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 8-(2-octylcyclopropyl)octanoate involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane fusion. The molecular targets include membrane proteins and lipids, which are crucial for maintaining cellular integrity and function .
Comparison with Similar Compounds
Similar Compounds
Methyl 8-(2-octylcyclopropyl)octanoate: Similar in structure but with a methyl ester group instead of a 2-methoxyethyl group.
Hexadecyl octanoate: Another ester with a different alkyl chain length.
Uniqueness
2-Methoxyethyl 8-(2-octylcyclopropyl)octanoate is unique due to its specific ester group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring precise control over membrane interactions and fluidity .
Properties
CAS No. |
54050-61-2 |
---|---|
Molecular Formula |
C22H42O3 |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
2-methoxyethyl 8-(2-octylcyclopropyl)octanoate |
InChI |
InChI=1S/C22H42O3/c1-3-4-5-6-8-11-14-20-19-21(20)15-12-9-7-10-13-16-22(23)25-18-17-24-2/h20-21H,3-19H2,1-2H3 |
InChI Key |
CANYWBSBVDVBJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1CC1CCCCCCCC(=O)OCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.